N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylbutanoyl Group: This step involves the acylation of the piperidine ring using 4-oxo-4-phenylbutanoic acid or its derivatives.
Coupling with the Oxazole Ring: The final step is the coupling of the oxazole ring with the piperidine derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to improve reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides or ethers.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide: shares similarities with other piperidine and oxazole derivatives.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
Structural Complexity: The combination of piperidine, oxazole, and phenyl groups provides a unique structural framework.
Reactivity: The compound’s reactivity is influenced by its specific functional groups, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-13-18(22-27-14)21-20(26)16-9-11-23(12-10-16)19(25)8-7-17(24)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEJTPZBJFNSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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